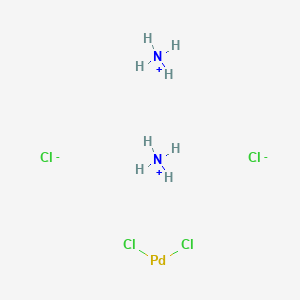

Ammonium tetrachloropalladate(II)

Beschreibung

Eigenschaften

IUPAC Name |

diazanium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKVTUVFHGUMMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14349-67-8 (Parent) | |

| Record name | Ammonium chloropalladite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ammonium tetrachloropalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13820-40-1 | |

| Record name | Ammonium chloropalladite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ammonium Tetrachloropalladate(II) for Researchers and Drug Development Professionals

Introduction: Ammonium (B1175870) tetrachloropalladate(II), with the chemical formula (NH₄)₂PdCl₄, is an inorganic complex widely utilized as a precursor for various palladium catalysts.[1] Its utility in modern organic synthesis and materials science is significant, particularly in the realm of cross-coupling reactions and the formation of palladium nanoparticles. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and mechanistic insights relevant to researchers and professionals in drug development.

Chemical and Physical Properties

Ammonium tetrachloropalladate(II) is a stable, water-soluble palladium salt, making it a convenient precursor for a wide range of palladium-catalyzed transformations.[1] It typically appears as brown to olive-green crystals.[1] The compound consists of two ammonium cations (NH₄⁺) and a square planar tetrachloropalladate(2-) anion ([PdCl₄]²⁻).[2]

Table 1: Physical and Chemical Properties of Ammonium Tetrachloropalladate(II)

| Property | Value |

| Chemical Formula | (NH₄)₂PdCl₄ |

| Molar Mass | 284.31 g/mol [3] |

| Appearance | Brown to olive-green crystalline powder[1][4] |

| Density | 2.17 g/cm³[1][3] |

| Melting Point | 140 °C (decomposes)[1] |

| Solubility | Soluble in water, insoluble in ethanol[1][5] |

| Crystal System | Tetragonal[1] |

| CAS Number | 13820-40-1[1] |

Synthesis of Ammonium Tetrachloropalladate(II)

The synthesis of ammonium tetrachloropalladate(II) can be achieved through straightforward laboratory procedures. Two common methods are:

-

From Tetrachloropalladic Acid: This method involves the slow evaporation of a solution mixture of tetrachloropalladic acid (H₂[PdCl₄]) and ammonium chloride (NH₄Cl).[1]

-

From Palladium Black: An alternative route involves passing chlorine gas through a suspension of palladium black in a concentrated solution of ammonium chloride.[1]

Applications in Catalysis and Materials Science

The primary application of ammonium tetrachloropalladate(II) is as a precursor to catalytically active palladium species, including palladium(0) complexes and palladium nanoparticles. These catalysts are pivotal in a variety of organic transformations and material syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

Ammonium tetrachloropalladate(II) is a common starting material for generating the active Pd(0) catalyst required for numerous cross-coupling reactions, which are fundamental in pharmaceutical synthesis.

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used for the synthesis of biaryls, a common motif in drug molecules.

-

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

-

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.

Synthesis of Palladium Nanoparticles

Ammonium tetrachloropalladate(II) is a frequently used precursor for the synthesis of palladium nanoparticles (PdNPs).[4][6] These nanoparticles exhibit high catalytic activity due to their large surface-area-to-volume ratio and are employed in a range of applications including catalysis, electronics, and sensing. The polyol method is a common technique for the synthesis of PdNPs, where a polyol such as ethylene (B1197577) glycol serves as both the solvent and the reducing agent.

Experimental Protocols

The following are representative experimental protocols for key applications of ammonium tetrachloropalladate(II). Researchers should note that these are general procedures and may require optimization for specific substrates and desired outcomes.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Catalyst Precursor: Add ammonium tetrachloropalladate(II) (0.01-0.05 mmol%) and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 2-4 mol equivalent to palladium).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 8 | >95 |

| 4-Chlorotoluene | Phenylboronic acid | Palladacycle | Na₂CO₃ | Water | RT | 24 | 98 |

| Iodobenzene | Phenylboronic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1 | 99 |

Note: Data is compiled from various sources and may not directly involve (NH₄)₂PdCl₄ as the precursor, but represents typical conditions and outcomes for similar Pd(II) precursors.

General Procedure for a Heck Reaction

This protocol outlines a general procedure for the Heck coupling of an aryl halide with an alkene.

-

Reaction Setup: To a pressure tube, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., triethylamine (B128534) or potassium carbonate, 1.5 mmol).

-

Catalyst Precursor: Add ammonium tetrachloropalladate(II) (0.01-1 mol%) and a phosphine ligand if required.

-

Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the product by chromatography or recrystallization.

Table 3: Representative Quantitative Data for Heck Reaction

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 2 | 95 |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC | K₂CO₃ | DMF/H₂O | 80 | 4 | >95[7] |

| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 | 24 | 80-95 |

Note: Data is compiled from various sources and may not directly involve (NH₄)₂PdCl₄ as the precursor, but represents typical conditions and outcomes for similar Pd(II) precursors.

General Procedure for a Sonogashira Coupling Reaction

This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a copper(I) co-catalyst such as CuI (1-5 mol%), and a suitable palladium precursor derived from ammonium tetrachloropalladate(II) (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%).

-

Solvent and Base: Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base such as triethylamine or diisopropylamine, which often serves as both the base and a solvent.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction's progress.

-

Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.[1]

Table 4: Representative Quantitative Data for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 89[1] |

| 4-Iodoanisole | Phenylacetylene | Pd/HAP | Na₂OAc | DMSO | 90 | 1 | >99[8] |

| Heterocyclic Phosphonium Salt | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | NMP | 100 | 12 | Moderate to Good[6] |

Note: HAP = hyper-cross-linked aromatic polymer. Data is compiled from various sources and may not directly involve (NH₄)₂PdCl₄ as the precursor, but represents typical conditions and outcomes for similar Pd(II) precursors.

Synthesis of Palladium Nanoparticles via the Polyol Method

This protocol describes a typical synthesis of palladium nanoparticles using ammonium tetrachloropalladate(II) as the precursor.

-

Precursor Solution: Dissolve ammonium tetrachloropalladate(II) in ethylene glycol to a desired concentration (e.g., 1-5 mM).

-

Stabilizing Agent: In a separate flask, dissolve a stabilizing agent such as polyvinylpyrrolidone (B124986) (PVP) in ethylene glycol. The concentration of the stabilizing agent can be varied to control the final particle size.

-

Reaction: Heat the stabilizing agent solution to a specific temperature (e.g., 120-160 °C) under an inert atmosphere. Inject the precursor solution into the hot stabilizer solution under vigorous stirring.

-

Growth and Isolation: Maintain the reaction temperature for a set period (e.g., 1-3 hours) to allow for nanoparticle growth. Cool the solution to room temperature. Precipitate the nanoparticles by adding a non-solvent like acetone.

-

Purification: Isolate the nanoparticles by centrifugation and wash them repeatedly with ethanol (B145695) and/or water to remove any residual reactants and byproducts.

-

Characterization: Dry the purified nanoparticles under vacuum. Characterize the size, shape, and crystallinity of the PdNPs using techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Dynamic Light Scattering (DLS).

Table 5: Representative Quantitative Data for Palladium Nanoparticle Synthesis

| Precursor | Reducing/Solvent | Stabilizer | Temp (°C) | Time (h) | Average Particle Size (nm) |

| K₂PdCl₄ | Ethylene Glycol | PVP/CTAB | 140 | 1.5 | 6.3 - 8.4[9][10] |

| H₂PdCl₄ | Ethylene Glycol | PVP | 160 | 3 | 5.6 |

| PdCl₂ | Ethylene Glycol | PVP | 140 | 1.5 | 7.5[9][10] |

| (NH₄)₂PdCl₄ | Ethylene Glycol | - | 140 | 1 | 10 - 26[9] |

Note: Data is compiled from various sources and represents typical outcomes. The specific precursor can influence the reaction kinetics and final particle characteristics.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the major cross-coupling reactions and a typical workflow for the synthesis and characterization of palladium nanoparticles.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. | Semantic Scholar [semanticscholar.org]

- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cetjournal.it [cetjournal.it]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Chemical Properties of Ammonium Tetrachloropalladate(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) tetrachloropalladate(II), with the chemical formula (NH₄)₂[PdCl₄], is an inorganic complex that serves as a versatile and critical reagent in modern chemistry.[1] Its utility spans a wide range of applications, from a precursor in the synthesis of heterogeneous and homogeneous catalysts to a key component in the fabrication of palladium-based nanomaterials. This guide provides a comprehensive overview of the core chemical and physical properties of ammonium tetrachloropalladate(II), detailed experimental protocols for its synthesis and common applications, and visualizations of key chemical processes. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Physical and Chemical Properties

Ammonium tetrachloropalladate(II) is a brown to olive-green crystalline solid.[1] It is soluble in water but insoluble in ethanol.[1] The compound is stable under normal temperatures and pressures but is hygroscopic and should be stored in a dry, inert atmosphere.[2]

Quantitative Data Summary

The key physical and chemical properties of ammonium tetrachloropalladate(II) are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | (NH₄)₂[PdCl₄] |

| Molar Mass | 284.31 g/mol |

| Appearance | Brown to olive-green crystalline powder |

| Density | 2.17 g/cm³ |

| Melting Point | 140 °C (decomposes)[1] |

| Solubility | Soluble in water, insoluble in ethanol[1] |

Table 2: Crystallographic Data

| Property | Value |

| Crystal System | Tetragonal |

| Space Group | P4/mmm |

| Cell Parameters | a = 0.721 nm, c = 0.426 nm, Z = 1[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of ammonium tetrachloropalladate(II) and its application in catalysis and nanoparticle synthesis.

Synthesis of Ammonium Tetrachloropalladate(II)

Two common methods for the synthesis of ammonium tetrachloropalladate(II) are outlined below.[1]

Method 1: From Tetrachloropalladic Acid

-

Dissolution: Prepare a solution of tetrachloropalladic acid (H₂[PdCl₄]) in water.

-

Addition of Ammonium Chloride: To the tetrachloropalladic acid solution, add a stoichiometric amount (2 equivalents) of ammonium chloride (NH₄Cl) dissolved in water.

-

Evaporation: Slowly evaporate the resulting solution at room temperature.

-

Crystallization: As the solvent evaporates, brown to olive-green crystals of ammonium tetrachloropalladate(II) will form.

-

Isolation: Isolate the crystals by filtration, wash with a small amount of cold water, and dry in a desiccator over a suitable drying agent.

Method 2: From Palladium Black

-

Suspension: Create a suspension of palladium black in a concentrated aqueous solution of ammonium chloride.

-

Chlorination: Pass a stream of chlorine gas through the suspension with constant stirring. The palladium black will gradually react to form the soluble ammonium tetrachloropalladate(II).

-

Filtration: Once the reaction is complete (indicated by the dissolution of the black solid), filter the solution to remove any unreacted starting material.

-

Crystallization: Concentrate the filtrate by slow evaporation to induce crystallization of the product.

-

Isolation: Collect the crystals by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Synthesis pathways for ammonium tetrachloropalladate(II).

Catalytic Application: Suzuki-Miyaura Cross-Coupling

Ammonium tetrachloropalladate(II) can serve as a precursor to the active palladium(0) catalyst required for Suzuki-Miyaura cross-coupling reactions. The following is a general protocol.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

-

Catalyst Precursor: Add ammonium tetrachloropalladate(II) (0.01-1 mol%) and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 2-4 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Palladium Nanoparticles

Ammonium tetrachloropalladate(II) is a common precursor for the synthesis of palladium nanoparticles. A typical chemical reduction method is described below.

-

Precursor Solution: Prepare an aqueous solution of ammonium tetrachloropalladate(II) (e.g., 1 mM).

-

Stabilizing Agent: Add a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP) or citrate, to the precursor solution and stir vigorously. The stabilizer prevents the agglomeration of the nanoparticles.

-

Reducing Agent: While stirring, add a reducing agent, such as a freshly prepared ice-cold aqueous solution of sodium borohydride (B1222165) (NaBH₄), dropwise to the mixture. A color change to dark brown or black indicates the formation of palladium nanoparticles.

-

Aging: Continue to stir the solution for a period of time (e.g., 1-2 hours) to ensure complete reduction and stabilization.

-

Purification: The synthesized palladium nanoparticles can be purified by centrifugation and redispersion in deionized water several times to remove unreacted reagents and byproducts.

Chemical Reactivity and Applications

Reactivity

-

Reaction with Ammonia: Upon the gradual addition of ammonia, ammonium tetrachloropalladate(II) forms an insoluble precipitate known as Vauquelin's salt.[1]

-

Thermal Decomposition: When heated, ammonium tetrachloropalladate(II) decomposes. The decomposition products can include hydrogen chloride, nitrogen oxides, and ammonia.[3]

-

Reduction: As a palladium(II) salt, it can be readily reduced to palladium(0) by various reducing agents, which is a key step in its use for forming palladium nanoparticles and in catalysis.

Applications

-

Catalysis: It is a precursor for various palladium catalysts used in a wide range of organic reactions, most notably in carbon-carbon bond-forming cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[4] These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals.

-

Nanoparticle Synthesis: It is extensively used as a precursor for the synthesis of palladium nanoparticles with controlled size and shape.[4] These nanoparticles have applications in catalysis, electronics, and sensing.

-

Electrochemistry: The compound finds use in electrochemical applications, including the development of sensors and fuel cells.[4]

-

Drug Development: In the context of drug development, its primary role is in facilitating the synthesis of complex organic molecules through palladium-catalyzed reactions, which are often key steps in the preparation of active pharmaceutical ingredients.

Conclusion

Ammonium tetrachloropalladate(II) is a compound of significant importance in both academic research and industrial applications. Its well-defined chemical properties and reactivity make it an invaluable precursor for the generation of palladium catalysts and nanomaterials. The experimental protocols provided in this guide offer a starting point for the synthesis and utilization of this versatile reagent. For researchers and professionals in drug development, a thorough understanding of the properties and applications of ammonium tetrachloropalladate(II) is crucial for the design and execution of efficient synthetic routes to complex molecular targets.

References

- 1. Ammonium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

- 2. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 3. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 4. Manufacturer - Quality Ammonium Tetrachloropalladate(II) , 13820-40-1 , (NH4)2PdCl4| UIV Chem [riyngroup.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of (NH₄)₂PdCl₄ for Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) tetrachloropalladate(II), with the chemical formula (NH₄)₂PdCl₄, is an inorganic compound of significant interest in catalysis, materials science, and increasingly, in the pharmaceutical sciences.[1][2] This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of (NH₄)₂PdCl₄. It details the experimental protocols for its synthesis and characterization by single-crystal X-ray diffraction, Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy. Furthermore, this document explores the burgeoning role of palladium complexes in drug development, both as catalysts in the synthesis of complex pharmaceutical agents and as potential therapeutic agents themselves, with a focus on their interaction with biological signaling pathways.

Introduction

Ammonium tetrachloropalladate(II) is a salt composed of ammonium cations (NH₄⁺) and square planar tetrachloropalladate(II) anions ([PdCl₄]²⁻).[3] Its utility stems from its role as a precursor for palladium nanoparticles and its catalytic activity in a variety of organic reactions, including cross-coupling reactions that are fundamental to the synthesis of many pharmaceutical compounds.[2] Understanding the precise molecular structure and bonding of (NH₄)₂PdCl₄ is paramount for elucidating its reactivity and for the rational design of new catalysts and therapeutic agents.

Molecular Structure and Bonding

The core of the (NH₄)₂PdCl₄ structure is the tetrachloropalladate(II) anion, [PdCl₄]²⁻. In this complex, the palladium(II) ion is in a d⁸ electron configuration and exhibits a square planar coordination geometry, a common arrangement for this metal ion.

Crystal Structure

(NH₄)₂PdCl₄ crystallizes in a tetragonal system with the space group P4/mmm.[4] The crystal lattice consists of discrete ammonium cations and tetrachloropalladate anions. The ionic nature of the compound dictates that the primary bonding forces within the crystal lattice are electrostatic interactions between the positively charged ammonium ions and the negatively charged tetrachloropalladate anions.

dot

Caption: Ionic components of (NH₄)₂PdCl₄.

Quantitative Structural Data

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [4] |

| Space Group | P4/mmm | [4] |

| Cell Parameter (a) | 0.721 nm | [4] |

| Cell Parameter (c) | 0.426 nm | [4] |

| Pd-Cl Bond Length | ~2.32 - 2.34 Å | [5] |

| Cl-Pd-Cl Bond Angle | ~90° and ~180° | [5] |

Table 1: Crystallographic and Estimated Bond Parameter Data for (NH₄)₂PdCl₄.

Experimental Protocols

Synthesis of (NH₄)₂PdCl₄

A common method for the synthesis of (NH₄)₂PdCl₄ involves the reaction of palladium(II) chloride with ammonium chloride in an aqueous solution.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Dissolve a stoichiometric excess of ammonium chloride in deionized water.

-

Add palladium(II) chloride to the ammonium chloride solution. Note that PdCl₂ has low solubility in water.

-

Add a small amount of concentrated hydrochloric acid to aid in the dissolution of PdCl₂ by forming tetrachloropalladic acid (H₂[PdCl₄]).

-

Gently heat the mixture with stirring until all the palladium(II) chloride has dissolved, forming a dark brown solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the resulting brown to olive-green crystals of (NH₄)₂PdCl₄ by vacuum filtration.[4]

-

Wash the crystals with a small amount of cold ethanol (B145695) and dry them in a desiccator.

dot

Caption: Synthesis workflow for (NH₄)₂PdCl₄.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6]

Protocol:

-

Crystal Selection: A suitable single crystal of (NH₄)₂PdCl₄, free of cracks and other defects, is selected under a polarizing microscope.[7]

-

Mounting: The crystal is mounted on a goniometer head. For air-sensitive samples, this would be done under an inert atmosphere.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[8] A series of diffraction patterns are collected as the crystal is rotated.

-

Data Processing: The intensities of the diffracted X-rays are measured and indexed. Corrections for factors such as absorption and polarization are applied.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the crystal structure, which is subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.[9]

Spectroscopic Characterization

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule.

Protocol:

-

Sample Preparation: A small amount of powdered (NH₄)₂PdCl₄ is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the ammonium cation (N-H stretching and bending) and the tetrachloropalladate anion (Pd-Cl stretching).

3.3.2. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations.

Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by the spectrometer.

-

Data Analysis: The Raman spectrum will show peaks corresponding to the vibrational modes of the [PdCl₄]²⁻ anion. Due to its high symmetry (D₄h), the symmetric Pd-Cl stretching mode will be particularly strong in the Raman spectrum.

Relevance to Drug Development

Palladium complexes, including (NH₄)₂PdCl₄ as a precursor, play a multifaceted role in the pharmaceutical industry.

Catalysis in Pharmaceutical Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in the structures of modern pharmaceuticals. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations allow for the efficient and selective synthesis of complex molecular architectures. (NH₄)₂PdCl₄ can be used to generate the active palladium(0) catalyst required for these transformations.

dot

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Palladium Complexes as Therapeutic Agents

Inspired by the success of platinum-based anticancer drugs like cisplatin, palladium complexes are being investigated as potential chemotherapeutic agents. The square planar geometry of the [PdCl₄]²⁻ anion is analogous to that of cisplatin, suggesting the possibility of similar mechanisms of action, such as DNA binding and the induction of apoptosis. Research has shown that some palladium(II) complexes can disrupt cellular signaling pathways critical for cancer cell survival and proliferation.

4.2.1. Disruption of Signaling Pathways

-

JAK/STAT Pathway: Some palladium complexes have been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is often dysregulated in various cancers and inflammatory diseases.

-

NF-κB/AKT/CREB Pathway: Studies have indicated that certain palladium(II) complexes can induce apoptosis in cancer cells by blocking the pro-survival NF-κB/AKT/CREB signaling cascade.

dot

Caption: Inhibition of key cancer cell survival pathways by palladium complexes.

Conclusion

(NH₄)₂PdCl₄ is a compound with a well-defined molecular structure that underpins its significant applications in catalysis and its potential in medicinal chemistry. The square planar [PdCl₄]²⁻ anion is the key functional unit, and its properties can be thoroughly investigated using a combination of X-ray diffraction and vibrational spectroscopy. For researchers in drug development, a deep understanding of the structure and reactivity of this and related palladium complexes is crucial for the design of efficient synthetic routes to new pharmaceuticals and for the exploration of novel metal-based therapeutic strategies that target critical cellular signaling pathways.

References

- 1. Search - Access Structures [ccdc.cam.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. Ammonium tetrachloropalladate | Cl4Pd.2H4N | CID 61682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ammonium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Ammonium tetrachloropalladate(II) 97 13820-40-1 [sigmaaldrich.com]

- 8. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]

- 9. researchgate.net [researchgate.net]

solubility of Ammonium tetrachloropalladate(II) in organic solvents

An In-depth Technical Guide to the Solubility of Ammonium (B1175870) Tetrachloropalladate(II) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium tetrachloropalladate(II) ((NH₄)₂[PdCl₄]) in organic solvents. Recognizing the scarcity of readily available quantitative data, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in their laboratories.

Introduction

Qualitative Solubility of Ammonium Tetrachloropalladate(II)

While precise quantitative data is limited, general qualitative solubility information has been reported. The following table summarizes the known and predicted solubility of ammonium tetrachloropalladate(II) in common organic solvents. This information is based on manufacturer safety data sheets and established chemical principles.

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Water (H₂O) | Polar Protic | Soluble | [1][2][3][4] |

| Ethanol (C₂H₅OH) | Polar Protic | Insoluble | [1][2][3][4] |

| Methanol (CH₃OH) | Polar Protic | Slightly Soluble (predicted) | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble (predicted) | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble (predicted) | |

| Acetonitrile (CH₃CN) | Polar Aprotic | Slightly Soluble (predicted) | |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Sparingly Soluble (predicted) | |

| Dichloromethane (CH₂Cl₂) | Nonpolar Aprotic | Insoluble (predicted) | |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | Insoluble (predicted) | |

| Hexane (C₆H₁₄) | Nonpolar | Insoluble (predicted) |

Note: "Predicted" solubility is based on the polar nature of the salt and the principle of "like dissolves like." Experimental verification is highly recommended.

Experimental Protocols for Quantitative Solubility Determination

The following sections provide detailed methodologies for determining the solubility of ammonium tetrachloropalladate(II) in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.

Experimental Protocol:

-

Sample Preparation:

-

Add an excess of ammonium tetrachloropalladate(II) to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Sample Isolation:

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the ammonium tetrachloropalladate(II).

-

-

Data Analysis:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the solute is the final weight of the container minus the initial weight of the empty container.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Caption: Gravimetric Solubility Determination Workflow.

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. A calibration curve is first established, and then the concentration of the saturated solution is determined by measuring its absorbance.

Experimental Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of ammonium tetrachloropalladate(II) of a known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of ammonium tetrachloropalladate(II) as described in the gravimetric method (steps 1a and 1b).

-

-

Measurement of Saturated Solution:

-

Filter the saturated solution to remove any undissolved solid.

-

If the absorbance of the saturated solution is too high (i.e., outside the linear range of the calibration curve), dilute it with a known volume of the solvent.

-

Measure the absorbance of the (diluted) saturated solution at λ_max.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of the (diluted) saturated solution from its absorbance.

-

If the solution was diluted, multiply the determined concentration by the dilution factor to obtain the concentration of the original saturated solution. This concentration represents the solubility.

-

Caption: UV-Vis Spectroscopic Solubility Determination Workflow.

Conclusion

The solubility of ammonium tetrachloropalladate(II) in organic solvents is a critical yet under-documented parameter. This guide provides a starting point with qualitative solubility information and, more importantly, equips researchers with two robust experimental protocols—gravimetric and UV-Vis spectroscopic methods—to quantitatively determine its solubility in solvents relevant to their work. Adherence to these detailed protocols will ensure the generation of accurate and reproducible solubility data, facilitating advancements in catalysis, materials science, and drug development.

References

In-Depth Technical Guide on the Thermal Decomposition of Ammonium Tetrachloropalladate(II) ((NH₄)₂PdCl₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) tetrachloropalladate(II) ((NH₄)₂PdCl₄), a critical process in the synthesis of palladium-based catalysts and materials. Understanding the thermal behavior of this complex is paramount for controlling the size, morphology, and purity of the resulting palladium nanoparticles, which have significant applications in catalysis and drug development.

Summary of Thermal Decomposition Data

The thermal decomposition of ammonium tetrachloropalladate(II) is a multi-step process that ultimately yields metallic palladium. While detailed quantitative data from a single comprehensive study is not available in the public domain, analysis of related compounds and intermediates allows for a proposed decomposition pathway. The process is generally understood to occur in distinct stages, each associated with a specific mass loss and thermal event.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Gaseous Products | Solid Intermediate/Product |

| Step 1 | ~280 - 340 | ~25.6 | 2NH₃ + 2HCl | PdCl₂ |

| Step 2 | > 340 | ~12.8 | Cl₂ | Pd |

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere. The theoretical mass loss is calculated based on the stoichiometry of the proposed decomposition reactions.

Proposed Thermal Decomposition Pathway

The thermal decomposition of (NH₄)₂PdCl₄ is believed to proceed through the following key steps:

-

Initial Decomposition: Upon heating, the ammonium tetrachloropalladate(II) complex loses ammonia (B1221849) and hydrogen chloride, leading to the formation of palladium(II) chloride (PdCl₂). This step is an internal redox reaction.

-

Reduction to Metallic Palladium: At higher temperatures, palladium(II) chloride decomposes to form metallic palladium and chlorine gas.

This pathway is supported by studies on similar ammonium chlorometallate complexes and the known thermal behavior of the intermediate, palladium(II) chloride.

Experimental Protocols for Thermal Analysis

To investigate the thermal decomposition of (NH₄)₂PdCl₄, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary experimental techniques employed. The following provides a generalized experimental protocol based on standard practices for such analyses.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, identifying the decomposition temperatures and the corresponding mass losses.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of (NH₄)₂PdCl₄ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied. The heating rate can be varied to study the kinetics of the decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation and to carry away the gaseous decomposition products.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass remaining against temperature. The onset temperature of each mass loss step is determined from the curve, and the percentage mass loss for each step is calculated. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying endothermic and exothermic events associated with phase transitions and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of (NH₄)₂PdCl₄ (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, consistent with the TGA experiment (e.g., 10 °C/min), is applied.

-

Temperature Program: The sample and reference are heated over the same temperature range as the TGA experiment.

-

Atmosphere: The experiment is performed under a continuous flow of an inert gas, such as nitrogen or argon.

-

-

Data Analysis: The DSC curve plots the differential heat flow against temperature. Endothermic peaks indicate processes that absorb heat (e.g., melting, some decompositions), while exothermic peaks indicate processes that release heat (e.g., crystallization, some decompositions). The peak temperatures and the enthalpy change (ΔH) for each thermal event are determined from the curve.

Visualization of the Decomposition Pathway

The logical relationship of the thermal decomposition of (NH₄)₂PdCl₄ can be visualized as a sequential process.

Caption: Proposed thermal decomposition pathway of (NH₄)₂PdCl₄.

An In-depth Technical Guide to the Safety and Handling of Ammonium Tetrachloropalladate(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ammonium tetrachloropalladate(II) ((NH₄)₂PdCl₄), a compound utilized in catalysis and materials science. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Ammonium tetrachloropalladate(II) is a brown to olive green crystalline powder.[1] It is soluble in water but insoluble in ethanol.[1][2]

| Property | Value |

| Molecular Formula | (NH₄)₂PdCl₄ |

| Molecular Weight | 284.28 g/mol [3] |

| Appearance | Brown to olive green crystalline powder[1] |

| Odor | Odorless[4][5] |

| Density | 2.17 g/cm³ at 25 °C[3][5] |

| Solubility | Soluble in water, insoluble in ethanol[1][2] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic; sensitive to moisture.[6][7] |

Hazard Identification and Toxicological Data

Ammonium tetrachloropalladate(II) is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[6] It may also cause respiratory irritation.[6]

Acute Toxicity:

Health Effects:

-

Eye Contact: Causes serious eye damage.[6]

-

Skin Contact: Causes skin irritation.[6]

-

Inhalation: May cause respiratory irritation.[6]

-

Ingestion: Harmful if swallowed.[6]

-

Chronic Effects: Palladium salts have been shown to cause bone marrow, liver, and kidney damage in experimental animals.[9] They may also interfere with nerve and muscle function.[9] Animal studies suggest that exposure to palladium salts may result in abnormal fetal development, and therefore pregnant women should avoid contact.[9]

Occupational Exposure Limits:

Currently, there are no established occupational exposure limits (PELs or TLVs) for Ammonium tetrachloropalladate(II).[3][4]

Safe Handling and Experimental Protocols

A systematic approach to handling Ammonium tetrachloropalladate(II) is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against the hazards associated with this compound.

| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |

| Weighing and Transfer | Chemical safety goggles or face shield[6] | Chemically resistant gloves (e.g., nitrile rubber)[8] | NIOSH-approved respirator for dusts if not in a fume hood[6] | Lab coat, long pants, and closed-toe shoes[8] |

| In Solution | Chemical safety goggles[8] | Chemically resistant gloves (e.g., nitrile rubber)[8] | Not generally required if handled in a fume hood | Lab coat, long pants, and closed-toe shoes[8] |

| Cleanup of Spills | Chemical safety goggles or face shield[6] | Chemically resistant gloves (e.g., nitrile rubber)[8] | NIOSH-approved respirator for dusts[6] | Lab coat, long pants, and closed-toe shoes[8] |

Standard Operating Procedure for Handling

-

Preparation:

-

Designate a specific, well-ventilated work area, preferably a chemical fume hood.[6]

-

Ensure an eyewash station and safety shower are readily accessible.

-

Gather all necessary PPE before commencing work.

-

Review the Safety Data Sheet (SDS) thoroughly.

-

-

Handling:

-

Storage:

Disposal Procedures

Ammonium tetrachloropalladate(II) and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

-

Waste Collection:

-

Collect waste in a designated, properly labeled, and sealed hazardous waste container.

-

Avoid mixing with other waste streams.

-

-

Disposal of Contaminated Materials:

-

Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated.

-

Place these items in a sealed plastic bag before disposing of them in the solid hazardous waste container.

-

-

Final Disposal:

-

Arrange for disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[3]

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and restrict access.

-

Contact the institution's emergency response team.

-

Provide them with the Safety Data Sheet for Ammonium tetrachloropalladate(II).

-

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of Ammonium tetrachloropalladate(II).

Emergency Response Logic

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.strem.com [sds.strem.com]

- 6. benchchem.com [benchchem.com]

- 7. Manufacturer - Quality Ammonium Tetrachloropalladate(II) , 13820-40-1 , (NH4)2PdCl4| UIV Chem [riyngroup.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. implats.co.za [implats.co.za]

The Unseen Hand: Unraveling the Role of the Ammonium Counterion in (NH₄)₂PdCl₄ Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) tetrachloropalladate(II), (NH₄)₂PdCl₄, is a widely utilized palladium source in various chemical transformations, including the synthesis of palladium nanoparticles and as a catalyst precursor in a multitude of cross-coupling reactions. While the reactivity is often attributed solely to the palladium center, the seemingly innocuous ammonium counterion (NH₄⁺) plays a multifaceted and often critical role in modulating the overall reactivity of the complex. This technical guide provides a comprehensive overview of the influence of the ammonium counterion on the synthesis, stability, solubility, and catalytic activity of (NH₄)₂PdCl₄, offering valuable insights for researchers in catalyst design and reaction optimization.

Physicochemical Properties and Synthesis

Ammonium tetrachloropalladate(II) typically appears as brown to olive-green crystals. It is soluble in water but insoluble in ethanol (B145695).[1] This solubility profile, influenced by the ammonium counterions, dictates its utility in various solvent systems.

Table 1: Physicochemical Properties of (NH₄)₂PdCl₄

| Property | Value |

| Chemical Formula | (NH₄)₂PdCl₄ |

| Molar Mass | 284.31 g/mol |

| Appearance | Brown to green crystalline powder |

| Density | 2.17 g/cm³ at 25 °C[1] |

| Melting Point | Decomposes |

| Solubility in Water | Soluble[1] |

| Solubility in Ethanol | Insoluble[1] |

The synthesis of (NH₄)₂PdCl₄ is typically achieved through the reaction of palladium(II) chloride with ammonium chloride in an aqueous solution.

Experimental Protocol: Synthesis of (NH₄)₂PdCl₄

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Dissolve a specific molar equivalent of palladium(II) chloride in a minimal amount of concentrated hydrochloric acid to form tetrachloropalladic acid (H₂PdCl₄).

-

Prepare a saturated aqueous solution of ammonium chloride.

-

Slowly add the tetrachloropalladic acid solution to the ammonium chloride solution with constant stirring.

-

Allow the resulting solution to slowly evaporate at room temperature.

-

The (NH₄)₂PdCl₄ crystals will precipitate out of the solution.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and then with ethanol.

-

Dry the crystals under vacuum.

The Role of the Ammonium Counterion in Catalysis

The ammonium counterion is not merely a spectator in palladium-catalyzed reactions. Its influence can be observed in several key aspects of the catalytic process, from the generation of the active catalyst to its stability and the modulation of reaction pathways.

Influence on Catalyst Formation and Stability

(NH₄)₂PdCl₄ is a common precursor for the synthesis of palladium nanoparticles (PdNPs), which are highly active catalysts in various reactions.[2] The ammonium ion can influence the size, morphology, and stability of the resulting nanoparticles. During the reduction of the Pd(II) salt, the ammonium ions can act as capping agents or influence the nucleation and growth kinetics of the nanoparticles.

Experimental Protocol: Synthesis of Palladium Nanoparticles from (NH₄)₂PdCl₄

This protocol describes a general method for the synthesis of palladium nanoparticles using a reducing agent and a stabilizer.

Materials:

-

Ammonium tetrachloropalladate(II) ((NH₄)₂PdCl₄)

-

Polyvinylpyrrolidone (PVP) (stabilizer)

-

Ethylene (B1197577) glycol (solvent and reducing agent)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of (NH₄)₂PdCl₄.

-

In a separate flask, dissolve PVP in ethylene glycol.

-

Heat the PVP/ethylene glycol solution to a specific temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Inject the (NH₄)₂PdCl₄ solution into the hot PVP/ethylene glycol solution with vigorous stirring.

-

Maintain the reaction temperature for a set period to allow for the complete reduction of the palladium salt and the formation of nanoparticles.

-

Cool the reaction mixture to room temperature.

-

The resulting palladium nanoparticle suspension can be purified by centrifugation and washing with ethanol and water.

Mechanistic Implications in Cross-Coupling Reactions

In homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, the counterion can significantly impact the catalytic cycle. The ammonium ion can participate in several ways:

-

Proton Shuttle: The ammonium ion can act as a proton shuttle, facilitating protonolysis steps or influencing the basicity of the reaction medium. This can be particularly important in reactions where a base is used to generate the active nucleophile, such as in the Suzuki-Miyaura reaction. The equilibrium between ammonia (B1221849) and the ammonium ion can buffer the reaction pH, affecting the rate of transmetalation.

-

Hydrogen Bonding: The N-H bonds in the ammonium ion are capable of forming hydrogen bonds. This interaction can influence the geometry and electronic properties of key intermediates in the catalytic cycle, potentially stabilizing transition states and affecting the overall reaction rate and selectivity.

-

Influence on Ligand Exchange: The coordination of the ammonium ion to the palladium center or its interaction with other ligands can influence the rate of ligand exchange, a crucial step in many catalytic cycles.

Below is a logical diagram illustrating the potential points of influence of the ammonium counterion in a generic palladium-catalyzed cross-coupling cycle.

Caption: Potential influence points of the ammonium counterion in a Pd-catalyzed cross-coupling cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

(NH₄)₂PdCl₄ or another palladium precursor (e.g., K₂PdCl₄)

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., a mixture of toluene (B28343) and water)

Procedure:

-

To a reaction flask, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.

-

Add the solvent mixture to the flask.

-

In a separate vial, prepare a stock solution of the palladium precursor and the phosphine ligand in the organic solvent.

-

Add the required amount of the catalyst solution to the reaction mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The following diagram illustrates a typical workflow for screening the effect of different palladium precursors, including (NH₄)₂PdCl₄.

Caption: Workflow for screening the effect of different tetrachloropalladate counterions.

Conclusion

The ammonium counterion in (NH₄)₂PdCl₄ is far from an inert component. Its influence extends from the fundamental physicochemical properties of the salt to the intricate details of catalytic mechanisms. By understanding the potential roles of the ammonium ion as a proton shuttle, a source of hydrogen bonding interactions, and a modulator of catalyst formation, researchers can better rationalize reaction outcomes and design more efficient and selective catalytic systems. While direct quantitative comparisons with other tetrachloropalladate salts are needed to fully elucidate the magnitude of the ammonium counterion's effect, the evidence presented in this guide underscores its importance in the rich and complex chemistry of palladium catalysis. Future research focusing on detailed kinetic and computational studies will undoubtedly provide a deeper understanding of the subtle yet significant role of this "unseen hand" in shaping the reactivity of (NH₄)₂PdCl₄.

References

A Comprehensive Technical Guide to the Stability and Storage of Ammonium Tetrachloropalladate(II)

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tetrachloropalladate(II), with the chemical formula (NH₄)₂PdCl₄, is a critical precursor in various catalytic and materials science applications, including the synthesis of palladium nanoparticles and as a catalyst in cross-coupling reactions.[1] Its efficacy and the reproducibility of experimental outcomes are intrinsically linked to its stability and proper storage. This technical guide provides an in-depth analysis of the factors influencing the stability of ammonium tetrachloropalladate(II) and offers recommendations for its optimal storage and handling.

Physicochemical Properties

A foundational understanding of the physicochemical properties of ammonium tetrachloropalladate(II) is essential for its proper handling and storage.

| Property | Value | Reference |

| Appearance | Brown to green crystalline powder | [1] |

| Molecular Formula | (NH₄)₂PdCl₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| Density | 2.17 g/cm³ | |

| Solubility | Soluble in water, insoluble in ethanol |

Thermal Stability and Decomposition

The thermal stability of a precursor is a critical parameter, particularly for applications that involve elevated temperatures. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

While specific, publicly available TGA/DSC data for ammonium tetrachloropalladate(II) is limited, the thermal decomposition pathway can be projected based on the analysis of similar ammonium halometallate compounds, such as ammonium hexachloropalladate ((NH₄)₂[PdCl₆]) and ammonium tetrachloroplatinate ((NH₄)₂[PtCl₄]).

Expected Thermal Decomposition Pathway

The thermal decomposition of ammonium tetrachloropalladate(II) in an inert atmosphere is expected to proceed in a multi-step process:

-

Decomposition of Ammonium Chloride Ligands: The initial weight loss is anticipated to correspond to the decomposition and volatilization of the ammonium chloride ligands. This process would likely involve the release of ammonia (B1221849) (NH₃) and hydrogen chloride (HCl) gas.

-

Reduction of Palladium(II): Following the loss of the ammonium chloride, the palladium(II) species is expected to be reduced to metallic palladium (Pd⁰).

The final residue, when the decomposition is performed under an inert atmosphere, is expected to be metallic palladium. The theoretical percentage of palladium in (NH₄)₂PdCl₄ is approximately 37.4%. TGA can be used to experimentally verify this percentage.

Projected Thermal Decomposition Data

The following table summarizes the expected thermal events for ammonium tetrachloropalladate(II) based on the analysis of related compounds.

| Thermal Event | Technique | Expected Temperature Range (°C) | Expected Observation |

| Decomposition of NH₄Cl | TGA | 200 - 350 | Significant weight loss |

| DSC | 200 - 350 | Endothermic peak | |

| Reduction to Metallic Pd | TGA | > 350 | Further weight loss |

| DSC | > 350 | Exothermic peak |

Hygroscopicity and Sensitivity to Moisture

Ammonium tetrachloropalladate(II) is known to be hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere. This property can significantly impact its stability and performance.

Impact of Moisture Absorption

The absorption of water can lead to:

-

Hydrolysis: The tetrachloropalladate(II) anion, [PdCl₄]²⁻, can undergo hydrolysis, leading to the formation of palladium hydroxides or oxides.

-

Changes in Physical Properties: The absorption of moisture can cause the crystalline powder to become sticky or deliquescent, making it difficult to handle and weigh accurately.

-

Alteration of Catalytic Activity: The presence of water can alter the nature of the active catalytic species, potentially leading to decreased activity or changes in selectivity in catalytic reactions.

Recommendations for Handling and Storage

To mitigate the effects of hygroscopicity, the following storage and handling procedures are recommended:

-

Storage Environment: Store in a tightly sealed container in a desiccator or a glove box under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature: Store at room temperature or as recommended by the supplier.

-

Handling: Minimize exposure to the ambient atmosphere. Weigh and handle the compound in a controlled environment, such as a glove box or a dry room.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of ammonium tetrachloropalladate(II).

Apparatus: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of ammonium tetrachloropalladate(II) into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage weight loss at each decomposition step and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal transitions such as decomposition and to determine the enthalpy changes associated with these events.

Apparatus: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of ammonium tetrachloropalladate(II) into a hermetically sealed aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to thermal events.

-

Determine the peak temperatures and calculate the enthalpy of each transition.

-

Hygroscopicity Study

Objective: To quantitatively assess the hygroscopic nature of ammonium tetrachloropalladate(II).

Apparatus: A dynamic vapor sorption (DVS) analyzer or a humidity-controlled chamber with a microbalance.

Methodology:

-

Sample Preparation: Place a known mass (e.g., 10-20 mg) of the sample in the instrument.

-

Instrument Setup:

-

Temperature: 25 °C.

-

Relative Humidity (RH) Program:

-

Equilibrate the sample at 0% RH.

-

Increase the RH in steps of 10% from 0% to 90%.

-

Decrease the RH in steps of 10% from 90% to 0%.

-

-

Equilibrium Criterion: A weight change of less than 0.002% over 10 minutes.

-

-

Data Analysis:

-

Plot the change in mass as a function of relative humidity to generate a sorption-desorption isotherm.

-

Determine the percentage of water uptake at different humidity levels.

-

Classify the hygroscopicity based on established pharmaceutical guidelines (e.g., European Pharmacopoeia).

-

Visualizations

Caption: Workflow for assessing the stability of ammonium tetrachloropalladate(II).

Caption: Projected thermal decomposition pathway of ammonium tetrachloropalladate(II).

Conclusion

The stability of ammonium tetrachloropalladate(II) is paramount for its successful application in research and development. Its thermal decomposition is a multi-step process that can be effectively characterized by TGA and DSC. Furthermore, its hygroscopic nature necessitates stringent storage and handling protocols to prevent degradation. By implementing the experimental procedures and storage recommendations outlined in this guide, researchers can ensure the integrity and reactivity of this important palladium precursor, leading to more reliable and reproducible scientific outcomes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ammonium (B1175870) Tetrachloropalladate(II): Discovery and History

This technical guide provides a comprehensive overview of Ammonium tetrachloropalladate(II), a significant compound in the field of coordination chemistry and catalysis. The document details its discovery within the broader context of palladium's emergence, its chemical and physical properties, historical and contemporary synthesis methods, and its evolving applications.

Introduction to Ammonium Tetrachloropalladate(II)

Ammonium tetrachloropalladate(II), with the chemical formula (NH₄)₂[PdCl₄], is an inorganic complex salt consisting of two ammonium cations ([NH₄]⁺) and a square planar tetrachloropalladate(II) anion ([PdCl₄]²⁻)[1][2]. It typically appears as brown to olive-green or reddish-brown crystals[1]. The compound is soluble in water and insoluble in ethanol[1]. For decades, it has served as a crucial precursor in the synthesis of palladium catalysts, palladium nanoparticles, and other palladium compounds[1]. Its utility spans various scientific and industrial domains, including organic synthesis, materials science, and nanotechnology.

The Dawn of Palladium Chemistry: A Historical Prelude

The story of Ammonium tetrachloropalladate(II) is intrinsically linked to the discovery of its central element, palladium. In 1802, the English chemist and physicist William Hyde Wollaston first isolated this new noble metal[3]. While investigating platinum ores from South America, Wollaston dissolved the ore in aqua regia (a mixture of nitric acid and hydrochloric acid). Through a series of precipitation and purification steps, he successfully separated palladium from platinum and other platinum-group metals. He named the new element after the recently discovered asteroid Pallas. This discovery laid the foundation for the exploration of palladium's rich and diverse chemistry.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for Ammonium tetrachloropalladate(II) is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | (NH₄)₂[PdCl₄] | [1] |

| Molar Mass | 284.31 g/mol | |

| Appearance | Brown to olive-green or reddish-brown crystalline powder | [1] |

| Density | 2.17 g/cm³ at 25 °C | [1] |

| Melting Point | Decomposes at 140 °C | [1] |

| Solubility in Water | Soluble | [1] |

| Solubility in Ethanol (B145695) | Insoluble | [1] |

| Crystal System | Tetragonal | [1] |

| Space Group | P4/mmm | [1] |

| Cell Parameters | a = 0.721 nm, c = 0.426 nm, Z = 1 | [1] |

| CAS Number | 13820-40-1 | [1] |

Synthesis of Ammonium Tetrachloropalladate(II): Experimental Protocols

Two primary methods for the synthesis of Ammonium tetrachloropalladate(II) have been established. While detailed historical protocols from the 19th century are scarce, the following represent well-documented and reliable procedures.

Method 1: From Tetrachloropalladic Acid

This method involves the reaction of a solution of tetrachloropalladic acid (H₂[PdCl₄]) with ammonium chloride.

Experimental Protocol:

-

Preparation of Tetrachloropalladic Acid Solution: Dissolve a known quantity of palladium(II) chloride (PdCl₂) in concentrated hydrochloric acid. Gentle heating may be required to facilitate dissolution. This forms a solution of tetrachloropalladic acid.

-

Reaction with Ammonium Chloride: To the tetrachloropalladic acid solution, add a stoichiometric amount of a concentrated aqueous solution of ammonium chloride (NH₄Cl).

-

Crystallization: Allow the resulting mixture to stand. Slow evaporation of the solvent will lead to the crystallization of Ammonium tetrachloropalladate(II).

-

Isolation and Drying: The crystals are then isolated by filtration, washed with a small amount of cold water or ethanol to remove any soluble impurities, and dried in a desiccator.

Method 2: Direct Chlorination of Palladium

This method involves the direct reaction of palladium metal with chlorine gas in the presence of ammonium chloride.

Experimental Protocol:

-

Preparation of Palladium Suspension: Suspend finely divided palladium metal (palladium black or sponge) in a concentrated aqueous solution of ammonium chloride.

-

Chlorination: Pass a steady stream of chlorine gas through the vigorously stirred suspension. The palladium metal will gradually react to form the soluble tetrachloropalladate complex.

-

Completion of Reaction: Continue the chlorination until all the palladium has dissolved, and the solution becomes clear.

-

Crystallization and Isolation: Concentrate the resulting solution by gentle heating and then allow it to cool to induce crystallization. The crystals of Ammonium tetrachloropalladate(II) are collected by filtration, washed, and dried as described in Method 1.

Visualization of Synthesis and Historical Context

To illustrate the relationships between the key components and the historical timeline, the following diagrams are provided in the DOT language.

Caption: Synthesis of Ammonium tetrachloropalladate(II) from Tetrachloropalladic Acid.

Caption: Synthesis of Ammonium tetrachloropalladate(II) by Direct Chlorination of Palladium.